(R)-1-Benzoyl-3-methylpiperazine

Description

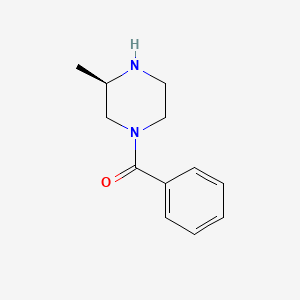

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-3-methylpiperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXBBYDLRSJZTE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428836 | |

| Record name | (R)-1-Benzoyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357263-39-9 | |

| Record name | (R)-1-Benzoyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Benzoyl-3-methylpiperazine chemical properties

An In-Depth Technical Guide to (R)-1-Benzoyl-3-methylpiperazine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral derivative of piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The piperazine ring is a common structural motif found in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets.[1][2] The introduction of a benzoyl group at the N1 position and a methyl group at the C3 position with a defined (R)-stereochemistry creates a molecule with specific conformational and electronic features that can be exploited for targeted drug design.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound. The content is tailored for researchers, medicinal chemists, and professionals in the field of drug discovery, offering expert insights into the handling and strategic use of this compound.

Physicochemical and Structural Properties

The fundamental chemical properties of this compound define its behavior in chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data available for its hydrochloride salt and related analogues.

The core structure consists of a piperazine ring, which typically adopts a chair conformation, substituted with a benzoyl group and a chiral methyl group. The benzoyl group introduces a rigid, planar amide functionality, which can act as both a hydrogen bond acceptor (carbonyl oxygen) and influence the overall lipophilicity and electronic distribution of the molecule. The (R)-methyl group at the 3-position introduces a stereocenter, which is critical for enantioselective interactions with chiral biological targets like enzymes and receptors.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Hydrochloride Salt) | Value (Free Base - Estimated) | Source |

| CAS Number | 474010-60-1 | N/A | [3] |

| Molecular Formula | C₁₂H₁₆N₂O·HCl | C₁₂H₁₆N₂O | [3] |

| Molecular Weight | 240.73 g/mol | 204.27 g/mol | [3] |

| Appearance | White to off-white solid | Solid or oil | Inferred |

| Purity | ≥99% | N/A | [3] |

| Solubility | Soluble in water, methanol | Soluble in organic solvents (DCM, Chloroform) | Inferred |

Synthesis and Purification

The synthesis of this compound is typically achieved through a straightforward acylation reaction. The causality behind this experimental choice lies in the high nucleophilicity of the secondary amine of the piperazine ring and the electrophilicity of the carbonyl carbon in benzoyl chloride. This reaction is robust, high-yielding, and allows for the preservation of the stereochemical integrity at the C3 position.

Proposed Synthetic Workflow

The most logical and efficient pathway involves the direct benzoylation of commercially available (R)-3-methylpiperazine.

Sources

(R)-1-Benzoyl-3-methylpiperazine CAS number and structure

An In-Depth Technical Guide to (R)-1-Benzoyl-3-methylpiperazine

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, allow for the modulation of aqueous solubility and lipophilicity, which are critical pharmacokinetic parameters. This guide focuses on a specific chiral derivative, this compound, a valuable building block for drug discovery and development. The introduction of a methyl group at the 3-position creates a chiral center, enabling the exploration of stereospecific interactions with biological targets, while the benzoyl group at the 1-position provides a stable amide linkage and a key point for molecular recognition. This document provides a comprehensive overview of its synthesis, characterization, and potential applications for researchers and drug development professionals.

Part 1: Core Compound Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research. This compound is most commonly handled and available as its hydrochloride salt to improve stability and handling characteristics.

| Identifier | Value | Source |

| Compound Name | This compound hydrochloride | [2] |

| CAS Number | 474010-60-1 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O·HCl | [2] |

| Molecular Weight | 240.73 g/mol | [2] |

| IUPAC Name | (3R)-1-benzoyl-3-methylpiperazine hydrochloride | N/A |

Chemical Structure

The molecule's architecture is defined by a central piperazine ring, functionalized with a benzoyl group on one nitrogen and a stereospecific methyl group on a carbon atom adjacent to the other nitrogen.

Caption: 2D Structure of this compound.

Part 2: Synthesis and Purification

The synthesis of unsymmetrically substituted piperazines requires a strategy to control the reactivity of the two nitrogen atoms. A common and effective approach is the direct acylation of a suitable piperazine precursor.

Synthetic Strategy: N-Acylation

The most direct route to this compound is the N-acylation of (R)-3-methylpiperazine using benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]

Causality of Experimental Design:

-

Starting Material: Commercially available (R)-3-methylpiperazine is the logical precursor. Using a chiral starting material ensures the desired stereochemistry in the final product without the need for chiral resolution.

-

Reagent Choice: Benzoyl chloride is an effective and reactive acylating agent.

-

Stoichiometry: Careful control of the stoichiometry (approximately 1:1 ratio of piperazine to benzoyl chloride) is crucial to minimize the formation of the di-acylated byproduct, 1,4-dibenzoyl-2-methylpiperazine.

-

Base: A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like sodium hydroxide is used to scavenge the HCl generated during the reaction. This prevents the protonation of the piperazine's nitrogen atoms, which would render them unreactive.

-

Solvent: An inert aprotic solvent, such as dichloromethane (DCM), is typically used as it readily dissolves the reactants and does not participate in the reaction.[3]

-

Temperature Control: The reaction is exothermic. Performing the addition of benzoyl chloride at a low temperature (e.g., 0 °C) is essential to control the reaction rate, enhance selectivity for mono-acylation, and prevent potential side reactions.[3]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (R)-3-methylpiperazine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes.

-

Acylation: Add benzoyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring. The dropwise addition is critical for temperature management.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and unreacted piperazine), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue using flash column chromatography on silica gel to obtain the pure this compound.

-

(Optional) Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to aromatic protons (benzoyl), piperazine ring protons (aliphatic region), and the methyl group doublet. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for the amide carbonyl, aromatic carbons, piperazine carbons, and the methyl carbon. |

| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the free base (C₁₂H₁₇N₂O⁺). |

| IR Spectroscopy | Functional group identification | A strong absorption band around 1630-1650 cm⁻¹ for the tertiary amide C=O stretch and N-H stretching for the secondary amine. |

| Chiral HPLC | Enantiomeric purity | A single major peak on a suitable chiral stationary phase, confirming the enantiomeric excess (e.e.) of the (R)-isomer. |

Part 4: Applications in Research and Drug Development

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules for therapeutic applications. Its utility stems from the combination of the benzoyl group, which can participate in key binding interactions, and the secondary amine, which serves as a handle for further chemical modification.

-

CNS-Active Agents: Benzoylpiperazine derivatives have been explored as potent and selective inhibitors of the glycine transporter 1 (GlyT1).[4] GlyT1 inhibitors are investigated for treating central nervous system disorders like schizophrenia by modulating glutamatergic neurotransmission. The specific stereochemistry and substitution pattern of this molecule make it an ideal starting point for developing new GlyT1-targeting agents.

-

Enzyme Inhibitors: The piperazine scaffold is present in numerous enzyme inhibitors. For instance, various piperazine derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which are a cornerstone of treatment for Alzheimer's disease.[5]

-

Structure-Activity Relationship (SAR) Studies: As a chiral building block, this compound allows for the systematic exploration of SAR. The secondary amine can be alkylated, acylated, or used in reductive amination reactions to generate a library of compounds.[6] Comparing the biological activity of these new derivatives, including their (S)-enantiomers, provides crucial insights into the optimal molecular architecture required for target engagement.

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for the modern medicinal chemist. Its defined stereochemistry, robust synthetic accessibility, and versatile functional handles make it a key intermediate in the development of novel therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in drug discovery programs, underscoring the enduring importance of the piperazine scaffold in the quest for new medicines.

References

-

Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. [Link]

-

Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for (R)-1-Benzoyl-3-methylpiperazine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (R)-1-Benzoyl-3-methylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. As researchers and scientists in this field, a thorough understanding of a molecule's structural and electronic properties is paramount for rational drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these characteristics. This document serves as a comprehensive technical resource, offering not only the predicted and interpreted spectral data for this compound but also the underlying principles and experimental considerations essential for its accurate characterization.

The piperazine scaffold is a well-established pharmacophore in numerous approved drugs, valued for its ability to modulate physicochemical properties and present pharmacophoric groups in a favorable orientation. The introduction of a chiral center, as in this compound, adds a layer of stereochemical specificity that is often critical for selective target engagement and improved therapeutic outcomes. Therefore, unambiguous spectroscopic characterization is a foundational requirement for advancing drug candidates containing this moiety.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The molecule comprises a benzoyl group attached to one of the nitrogen atoms of the piperazine ring, with a methyl group at the chiral center on the opposite side of the ring. This arrangement leads to a complex interplay of electronic and steric effects that are reflected in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule. Due to the restricted rotation around the amide C-N bond, N-acylated piperazines can exhibit complex NMR spectra with broadened signals or the presence of rotamers.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoyl group, the diastereotopic protons of the piperazine ring, and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the benzoyl group and the anisotropic effects of the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Benzoyl (ortho) | 7.40 - 7.50 | m | 2H |

| Benzoyl (meta, para) | 7.30 - 7.40 | m | 3H |

| Piperazine (CH₂) | 2.50 - 4.00 | m | 6H |

| Piperazine (CH) | 2.80 - 3.20 | m | 1H |

| Methyl (CH₃) | 1.10 - 1.30 | d | 3H |

| Piperazine (NH) | 1.50 - 2.50 | br s | 1H |

Note: The piperazine protons are expected to show complex splitting patterns due to geminal and vicinal coupling, as well as diastereotopicity.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts will be characteristic of the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Benzoyl (ipso) | 135 - 138 |

| Benzoyl (ortho) | 128 - 130 |

| Benzoyl (meta) | 127 - 129 |

| Benzoyl (para) | 125 - 127 |

| Piperazine (CH₂) | 40 - 55 |

| Piperazine (CH) | 45 - 55 |

| Methyl (CH₃) | 15 - 20 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[1]

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the amide carbonyl group, aromatic C-H bonds, and aliphatic C-H bonds.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (piperazine) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Amide C=O Stretch | 1630 - 1660 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

The strong absorption of the amide carbonyl is a key diagnostic feature in the IR spectrum of this compound.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

This method requires minimal sample preparation and is non-destructive.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) would likely be employed.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 204.27 (corresponding to the molecular weight of C₁₂H₁₆N₂O)

-

Key Fragment Ions:

-

m/z = 105: This is a very common and often base peak for benzoyl compounds, corresponding to the benzoyl cation [C₆H₅CO]⁺.[4]

-

m/z = 77: Corresponding to the phenyl cation [C₆H₅]⁺, arising from the loss of CO from the benzoyl cation.[4]

-

Fragments arising from the cleavage of the piperazine ring. For the related benzoylpiperazine, a fragment at m/z 122 has been reported.[5] The fragmentation of the methylpiperazine ring will lead to a series of characteristic ions.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

EI-MS Parameters:

-

Ionization Energy: 70 eV (standard).

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

Conclusion: A Framework for Confident Characterization

The spectroscopic data presented in this guide, including predicted NMR, IR, and MS spectra, provide a robust framework for the comprehensive characterization of this compound. For researchers and scientists in drug development, this information is critical for confirming the identity and purity of this important chiral building block, ensuring the integrity of subsequent synthetic steps and biological evaluations. The provided experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and reliability in analytical workflows. By integrating these spectroscopic techniques, a complete and confident structural elucidation of this compound can be achieved, underpinning the advancement of novel therapeutics.

References

-

PubChem. (n.d.). 1-Benzoylpiperazine. National Center for Biotechnology Information. Retrieved from [Link][6]

-

Weiss, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4477. [Link][1][7]

-

Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441–448. [Link][5]

-

Hernandez, L. E., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica chimica acta, 427, 133–141. [Link][8]

-

ATB (Automated Topology Builder). (n.d.). N-benzoylpiperazine. The University of Queensland. Retrieved from [Link][9]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link][10]

-

Reddy, P. S., et al. (2018). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Catalysis Letters, 148(10), 3045-3053. [Link][11]

-

Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2478–2489. [Link][2][12]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41341-41353. [Link][3][13]

-

NIST. (n.d.). Benzophenone. National Institute of Standards and Technology. Retrieved from [Link][14]

-

Archana, B., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 1028-1033. [Link][15]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link][16]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5. Whitman College. Retrieved from [Link][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. GCMS Section 6.9.5 [people.whitman.edu]

- 5. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-benzoylpiperazine | C11H14N2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzophenone [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Chiral 1-Benzoyl-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Stereochemistry in Modern Drug Design

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. When a stereocenter is introduced, as in 3-methylpiperazine, the molecule's three-dimensional arrangement becomes a critical determinant of its biological activity. The synthesis of enantiomerically pure 1-benzoyl-3-methylpiperazine is a crucial step in the development of single-enantiomer drugs, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to undesirable side effects.[1] This guide provides a comprehensive overview of the strategic approaches to obtaining this valuable chiral building block, emphasizing the underlying principles and practical considerations for laboratory-scale synthesis.

Strategic Pathways to Enantiopure 1-Benzoyl-3-methylpiperazine

The synthesis of chiral 1-benzoyl-3-methylpiperazine can be broadly categorized into two main strategies: the resolution of a racemic mixture of 3-methylpiperazine followed by N-benzoylation, and the asymmetric synthesis of the chiral piperazine core itself. Each approach carries its own set of advantages and challenges, which will be discussed in detail.

The Classical Approach: Resolution of Racemic 3-Methylpiperazine

A common and often cost-effective method for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture.[1] This strategy involves the separation of the two enantiomers of 3-methylpiperazine, followed by the straightforward N-benzoylation of the desired enantiomer.

1.1. Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique relies on the reaction of the racemic 3-methylpiperazine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

Key chiral resolving agents for basic compounds like 3-methylpiperazine include:

-

(R)- or (S)-Mandelic acid[2]

-

Tartaric acid derivatives, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid[2]

The choice of resolving agent and solvent system is critical and often requires empirical screening to achieve optimal separation.

Experimental Protocol: Resolution of (±)-3-Methylpiperazine with (R)-Mandelic Acid

Objective: To separate the enantiomers of 3-methylpiperazine via diastereomeric salt formation.

Materials:

-

Racemic 3-methylpiperazine

-

(R)-Mandelic acid

-

Methanol

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve racemic 3-methylpiperazine (1.0 eq) in a minimal amount of warm methanol.

-

In a separate flask, dissolve (R)-Mandelic acid (1.0 eq) in warm methanol.

-

Slowly add the (R)-Mandelic acid solution to the 3-methylpiperazine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Collect the precipitated crystals (diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

-

The enantiomeric purity of the resolved 3-methylpiperazine can be determined by chiral HPLC analysis after liberating the free base.

-

To recover the free amine, dissolve the diastereomeric salt in water and basify with 1 M NaOH solution until pH > 12.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-methylpiperazine.

1.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[1][3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] Polysaccharide-based CSPs are often effective for separating piperidine and piperazine derivatives.[2]

Table 1: Typical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol with a basic modifier |

| Basic Modifier | 0.1% Diethylamine (DEA) or Triethylamine (TEA)[2] |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

Asymmetric Synthesis Strategies

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the often-tedious process of resolution.[5] These methods typically involve the use of chiral auxiliaries, catalysts, or starting materials from the chiral pool.

2.1. Chiral Auxiliary-Based Synthesis

This approach involves attaching a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. For instance, the alkylation of a piperazin-2-one derived from a chiral amino alcohol can proceed with high diastereoselectivity.[6]

2.2. Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods is a major focus of modern organic synthesis.[7] For piperazine derivatives, palladium-catalyzed reactions have shown promise for the enantioselective synthesis of substituted piperazin-2-ones, which can then be reduced to the corresponding piperazines.[8]

Workflow Diagram: General Approaches to Chiral 1-Benzoyl-3-methylpiperazine

Caption: Overview of the two primary synthetic routes.

The Final Step: N-Benzoylation

Once the enantiomerically pure 3-methylpiperazine is obtained, the final step is the selective acylation of one of the nitrogen atoms. The benzoyl group can also serve as a protecting group, allowing for further functionalization at the other nitrogen atom if required.[9]

Experimental Protocol: Synthesis of (S)-1-Benzoyl-3-methylpiperazine

Objective: To synthesize (S)-1-benzoyl-3-methylpiperazine from (S)-3-methylpiperazine.

Materials:

-

(S)-3-Methylpiperazine

-

Benzoyl chloride

-

Triethylamine or Sodium Bicarbonate

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-3-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in DCM in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure (S)-1-benzoyl-3-methylpiperazine.[9]

Data Summary

Table 2: Reagent Quantities and Expected Yield for N-Benzoylation

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Example Mass (g) |

| (S)-3-Methylpiperazine | 1.0 | 100.16 | 1.00 |

| Benzoyl Chloride | 1.05 | 140.57 | 1.48 |

| Triethylamine | 1.1 | 101.19 | 1.11 |

| Product | (S)-1-Benzoyl-3-methylpiperazine | 204.27 | ~1.8-2.0 (Typical Yield: 90-98%) |

Troubleshooting and Key Considerations

-

Purity of Starting Materials: Ensure the racemic 3-methylpiperazine and the chiral resolving agent are of high purity to avoid interference with crystallization.[2]

-

Crystallization Induction: If diastereomeric salts fail to crystallize, techniques such as seeding with a crystal from a previous batch, scratching the flask, increasing the concentration, or adding an anti-solvent can be employed.[2]

-

Chiral HPLC Peak Tailing: For basic analytes like 3-methylpiperazine, peak tailing in chiral HPLC can be mitigated by adding a small amount of an amine modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[2]

-

Regioselectivity of Benzoylation: While benzoylation of 3-methylpiperazine is generally straightforward, careful control of stoichiometry is necessary to minimize the formation of the di-benzoylated product.

Conclusion: A Versatile Building Block for Drug Discovery

The synthesis of chiral 1-benzoyl-3-methylpiperazine is an enabling step for the development of a wide range of potential therapeutic agents. The choice between a resolution-based approach and an asymmetric synthesis strategy will depend on factors such as cost, scale, and available expertise. By understanding the principles and practicalities of each method, researchers can efficiently access this valuable chiral intermediate, paving the way for the discovery of novel and improved medicines. The methodologies described herein provide a solid foundation for the successful synthesis and purification of this important compound.

References

- Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A (Applied Physics & Engineering), 17(2), 163-170.

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

- Springer. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of the Iranian Chemical Society.

- Al-Said, S. A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(33), 19576-19602.

- Rana, S., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(10), 1845-1859.

- National Institutes of Health. (2018). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.

- Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136.

- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

- ACS Publications. (1996). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 61(10), 3350-3355.

- Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

-

BIOSYNCE. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

(R)-1-Benzoyl-3-methylpiperazine: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of FDA-approved drugs.[1] This guide delves into the specific potential of a chiral derivative, (R)-1-Benzoyl-3-methylpiperazine , as a versatile starting point for developing novel therapeutics. We will explore its structural significance, synthetic tractability, and plausible applications across key therapeutic areas including central nervous system (CNS) disorders, oncology, and inflammatory conditions. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the causality behind experimental design and offering actionable protocols.

The Piperazine Scaffold: A Foundation of Therapeutic Success

The six-membered piperazine heterocycle is a recurring motif in pharmacology, prized for its unique physicochemical and structural properties.[1][2] Its two nitrogen atoms provide handles for facile derivatization and can be modulated to fine-tune basicity, solubility, and pharmacokinetic profiles.[2] This inherent flexibility allows piperazine-containing molecules to interact with a wide array of biological targets, leading to diverse pharmacological activities such as anticancer, antidepressant, anti-inflammatory, and antiviral effects.[3][4]

This compound builds upon this robust foundation by incorporating three key features that are critical for modern drug design:

-

The Piperazine Core: Confers favorable drug-like properties, including aqueous solubility (often as a salt) and the ability to cross biological membranes.[2][5]

-

The N-Benzoyl Group: Introduces a rigid aromatic amide structure. The benzoyl moiety can participate in crucial binding interactions such as hydrogen bonding and π-π stacking within receptor pockets, while also influencing the molecule's lipophilicity.[5][6]

-

The (R)-3-Methyl Group: This chiral center provides stereochemical definition. Stereospecificity is paramount for selective receptor engagement, often leading to enhanced potency and a reduction in off-target effects compared to racemic mixtures. It can also sterically hinder metabolic attack, potentially improving the compound's half-life.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O | PubChem |

| Molecular Weight | 204.27 g/mol | PubChem |

| Topological Polar Surface Area | 32.3 Ų | PubChem |

| XLogP3-AA (Lipophilicity) | 1.1 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 2 | PubChem |

| Table 1: Predicted Physicochemical Properties of this compound. |

Synthetic Strategy and Library Development

The synthesis of this compound and its analogs is readily achievable through established organic chemistry methodologies. A common approach involves the acylation of a chiral piperazine precursor.

General Synthetic Protocol: Acylation of (R)-3-Methylpiperazine

This protocol describes a self-validating system for synthesizing the title compound, explaining the rationale behind each step.

Principle: The synthesis relies on the nucleophilic attack of the secondary amine of (R)-3-methylpiperazine on an activated carbonyl of the benzoyl group, typically benzoyl chloride, in the presence of a base to neutralize the HCl byproduct. The use of a protected piperazine precursor ensures mono-acylation.

Methodology:

-

Protection: Start with commercially available (R)-3-methylpiperazine. Protect one of the nitrogen atoms, for example, with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc)₂O. This ensures that the subsequent acylation occurs selectively at the N1 position.

-

Acylation: Dissolve the resulting (R)-1-Boc-3-methylpiperazine in an aprotic solvent like dichloromethane (DCM). Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine (TEA). Cool the mixture to 0°C.

-

Reaction: Add benzoyl chloride dropwise to the cooled solution. The TEA scavenges the HCl generated, driving the reaction to completion. Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS indicates the consumption of the starting material.

-

Deprotection: Following aqueous workup and purification, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the desired this compound.

-

Purification: The final product is purified using column chromatography or crystallization.

Caption: General workflow for the synthesis of the target compound.

Library Development for SAR Studies

The synthetic tractability of this scaffold allows for the creation of a focused library to explore structure-activity relationships (SAR). Key points of diversification include:

-

Benzoyl Ring (R¹): Introducing electron-donating or -withdrawing groups to probe electronic and steric effects.

-

Piperazine N4 Position (R²): Alkylation or acylation of the second nitrogen to modulate basicity and introduce new interaction points.

-

Methyl Group (R³): Varying the alkyl substituent at the chiral center to assess the impact of steric bulk on target binding.

Caption: Key diversification points for SAR studies.

Potential Therapeutic Applications

Based on the extensive pharmacology of related piperazine derivatives, this compound is a promising scaffold for multiple therapeutic areas.

Central Nervous System (CNS) Disorders

The piperazine moiety is a well-established pharmacophore for CNS-active agents, including treatments for depression, anxiety, and psychosis.[3][7] Many of these drugs modulate serotonergic and dopaminergic pathways.[8]

-

Mechanism of Action: Benzylpiperazine (BZP) and its analogs are known to act as stimulants, often mimicking the effects of amphetamines by interacting with monoamine transporters. The benzoylpiperazine structure could serve as a novel scaffold for designing modulators of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets in antipsychotic and antidepressant therapy.[9]

-

Therapeutic Hypothesis: this compound derivatives could be developed as selective ligands for CNS receptors. The chiral center is particularly important here, as stereoisomers often exhibit distinct selectivity and potency profiles for nicotinic acetylcholine or sigma receptors.[10][11] This scaffold is also a candidate for developing agents for neurodegenerative disorders like Alzheimer's disease, potentially by acting as acetylcholinesterase inhibitors or TRPC6 channel potentiators.[12][13]

Oncology

The flexible binding features of the piperazine ring make it effective against various cancer targets.[14] Arylpiperazine derivatives, in particular, have garnered significant attention for their cytotoxic effects against cancer cells.[15][16]

-

Mechanism of Action: Piperazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest (specifically at the G2/M phase) and the inhibition of anti-apoptotic proteins like Bcl-2.[16] Some derivatives exhibit potent anti-proliferative effects against colon, CNS, melanoma, renal, and breast cancer cell lines.[17]

-

Therapeutic Hypothesis: The this compound scaffold can be used to design novel anticancer agents. By modifying the benzoyl and N4-piperazine substituents, it may be possible to develop selective inhibitors of kinases, tubulin polymerization, or other pathways critical to cancer cell survival. The flexible nature of the piperazine scaffold aids in the development of highly effective anticancer drugs.[18]

Anti-Inflammatory Agents

Piperazine derivatives have demonstrated significant potential as anti-inflammatory drugs.[19][20]

-

Mechanism of Action: Studies have shown that certain piperazine compounds can exert anti-inflammatory effects by reducing paw edema and inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[21][22] This activity is often linked to the modulation of inflammatory pathways involving histamine and serotonin receptors.[23]

-

Therapeutic Hypothesis: By combining the piperazine core with a benzoyl group, which can be further functionalized, this compound serves as an excellent starting point for novel anti-inflammatory agents. Derivatives could be screened for their ability to inhibit key inflammatory mediators, potentially leading to new treatments for chronic inflammatory diseases.

Experimental Protocol: In Vitro Anti-Inflammatory Screening

To validate the therapeutic potential of new analogs, a robust and reproducible screening assay is essential.

Lipopolysaccharide (LPS)-Induced TNF-α Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay quantifies the ability of a test compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. RAW 264.7 murine macrophages are stimulated with bacterial lipopolysaccharide (LPS), which triggers a strong inflammatory response, including the release of TNF-α. The concentration of TNF-α in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound analogs in DMEM. Pre-treat the cells with the compounds for 1 hour before stimulation. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulation: Add LPS to each well (final concentration 1 µg/mL), except for the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Quantify the TNF-α concentration in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α production) by plotting a dose-response curve.

Self-Validation and Causality: This protocol includes positive and negative controls to ensure the assay is performing correctly. Pre-incubation with the test compound is crucial to determine if it can prevent the inflammatory cascade from initiating, rather than just measuring cytotoxicity. The ELISA method provides a highly specific and sensitive readout of the target cytokine.

Hypothetical SAR Data Presentation

The data from such a screening campaign should be presented clearly to facilitate SAR analysis.

| Compound | R¹ (Benzoyl) | R² (N4) | IC₅₀ (µM) for TNF-α Inhibition |

| Lead (Core) | H | H | 15.2 |

| Analog 1 | 4-F | H | 8.5 |

| Analog 2 | 4-OCH₃ | H | 22.1 |

| Analog 3 | H | -CH₃ | 12.8 |

| Analog 4 | 4-F | -CH₃ | 3.1 |

| Dexamethasone | - | - | 0.05 |

| Table 2: Hypothetical SAR data for analogs of this compound. |

Conclusion and Future Directions

This compound represents a highly promising and synthetically versatile scaffold for medicinal chemistry. Its constituent parts—the privileged piperazine core, the interactive benzoyl group, and the stereodefining chiral center—provide a robust framework for designing novel therapeutics. The evidence from related compound classes strongly suggests high potential for applications in CNS disorders, oncology, and inflammatory diseases .

Future work should focus on the synthesis and screening of focused libraries to build comprehensive structure-activity relationships for specific biological targets. Promising hits should be advanced into secondary assays to evaluate mechanism of action, selectivity, and ADME properties, ultimately paving the way for in vivo efficacy studies.

References

-

Chaudhary, P., Kumar, V., & Sharma, P. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Aday, B., et al. (2014). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. Retrieved from [Link]

-

Sahin, Z., et al. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. Retrieved from [Link]

-

Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Carvalho, A. C. A., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. Retrieved from [Link]

-

Jurczyk, S., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

R-Discovery. (2007). Asymmetric Synthesis of Chiral Piperazines. Retrieved from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

-

Zsoldos, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

-

ACS Chemical Neuroscience. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of anticancer piperazine derivatives of natural compounds. Retrieved from [Link]

-

ResearchGate. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]

-

Bentham Science. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2015). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Retrieved from [Link]

-

Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved from [Link]

-

Semantics Scholar. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Retrieved from [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Infortech Open. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

-

Papke, R. L., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Omega. Retrieved from [Link]

-

DOI. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Retrieved from [Link]

-

de Oliveira, R., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacological Reports. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

-

PharmacologyOnLine. (2016). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Retrieved from [Link]

-

BIOSYNCE. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzoylpiperazine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 1-Benzoylpiperazine hydrochloride | 56227-55-5 [smolecule.com]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. wisdomlib.org [wisdomlib.org]

- 20. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of (R)-1-Benzoyl-3-methylpiperazine and its analogs

An In-depth Technical Guide to the Synthesis, Pharmacology, and Therapeutic Potential of (R)-1-Benzoyl-3-methylpiperazine and its Analogs

Authored by Gemini, Senior Application Scientist

Introduction

The piperazine ring is a quintessential heterocyclic motif and a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," this six-membered ring containing two nitrogen atoms at positions 1 and 4 is a prominent feature in a multitude of FDA-approved drugs.[1][2] The unique structural and physicochemical properties of the piperazine nucleus, including its ability to serve as a hydrogen bond donor and acceptor, contribute favorably to the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing water solubility and bioavailability.[2] This versatility has led to the development of piperazine-containing compounds with a vast spectrum of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and antihistamine activities.[1][3][4]

This technical guide delves into a specific, stereochemically defined subclass of these compounds: This compound and its analogs. By dissecting the core structure, we will explore the synthetic pathways to access this scaffold, analyze its pharmacological profile through key case studies, and elucidate the critical structure-activity relationships (SAR) that govern its biological effects. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource, blending foundational chemical principles with field-proven insights into the therapeutic potential of this promising class of molecules.

The this compound Core: A Structural Analysis

The therapeutic potential of any drug candidate is fundamentally linked to its three-dimensional structure. The core molecule, this compound (CAS No. for HCl salt: 474010-60-1), possesses distinct structural features that are critical to its function and serve as points for analog development.[5]

Caption: Core structure of this compound with key functional regions.

Key Structural Features:

-

The Piperazine Ring: This central scaffold provides a rigid, yet conformationally flexible, backbone. Its two nitrogen atoms are key modulators of pKa and solubility, influencing how the molecule behaves in biological systems.

-

The N1-Benzoyl Group: This amide linkage serves a dual purpose. Pharmacologically, the phenyl ring can engage in crucial π-stacking or hydrophobic interactions within a receptor binding pocket. Synthetically, the benzoyl group acts as an effective protecting group for the N1 nitrogen, allowing for selective chemical modification at the N4 position.[6]

-

The C3-(R)-Methyl Group: The introduction of a chiral center at the C3 position is paramount. This stereospecificity dictates how the molecule is presented to its biological target. The (R)-configuration can result in significantly different potency and selectivity compared to the (S)-enantiomer or the racemic mixture, a critical consideration in modern drug design.

-

The N4-Position: The secondary amine at the N4 position is the primary site for analog synthesis. Its nucleophilicity allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships and the fine-tuning of pharmacological properties.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs relies on a logical, multi-step approach that combines chiral synthesis with standard functional group manipulations. The general strategy involves the formation of the chiral piperazine core followed by functionalization of the nitrogen atoms.

Workflow for the Synthesis of the Core Scaffold

The following workflow outlines a common pathway for synthesizing the title compound, starting from a readily available chiral precursor.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: N-Benzoylation of (R)-3-Methylpiperazine

This protocol describes the final, critical step in the synthesis: the acylation of the chiral piperazine intermediate. The causality behind this choice is the high reactivity and commercial availability of benzoyl chloride, which allows for a clean and efficient reaction under standard laboratory conditions.

Materials:

-

(R)-3-Methylpiperazine

-

Benzoyl Chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup: Dissolve (R)-3-methylpiperazine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Add TEA (1.1 eq.) to the solution. The base is crucial to neutralize the HCl generated during the reaction, preventing the formation of the unreactive piperazine hydrochloride salt.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a standard precaution for acylation reactions to control the exothermic nature and minimize potential side reactions.

-

Addition of Acylating Agent: Add benzoyl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. The slow addition maintains the low temperature and prevents a rapid, uncontrolled reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.[6]

Pharmacological Profile and Structure-Activity Relationships (SAR)

Analogs of the this compound scaffold have been investigated against several biological targets, revealing a rich pharmacology. The following case studies highlight the key findings and establish important SAR principles.

Case Study 1: Kappa Opioid Receptor (KOR) Antagonists

The kappa opioid receptor is a compelling target for treating depression, anxiety, and substance use disorders. Research into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogues has provided potent and selective KOR antagonists.[7] While the core in this study is slightly different (possessing a 3-hydroxyphenyl group instead of a benzoyl group), the principles regarding substitution at the N4 position and the importance of the C3-methyl group are directly translatable.

A study led to the discovery of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (compound 11a in the study) as a potent KOR antagonist.[7] The SAR investigation revealed several key points:

-

Stereochemistry is Crucial: The (S)-configuration at the 3-methylpiperazine core was found to be essential for high antagonist potency.

-

N4-Substitution Dictates Potency: Small N-substituents were not optimal. Large, complex side chains, such as the one in compound 11a , were required for potent interaction with the KOR. This suggests the N4-substituent explores a large, specific binding pocket on the receptor.

-

Aromatic Interaction is Key: The 3-hydroxyphenyl group on the piperazine ring was a critical pharmacophore, likely engaging in hydrogen bonding and aromatic interactions within the receptor.

Quantitative SAR Data for Selected KOR Antagonists

| Compound ID (from source) | N4-Substituent | KOR Ke (nM) | Selectivity (μ/κ) | Selectivity (δ/κ) |

|---|---|---|---|---|

| 10a | JDTic-like side chain | 3.37 | 14.6 | 134 |

| 11a | N-valine-4-phenoxybenzamide | 0.17 | 204 | 1029 |

| 11b | N-valine-4-chlorobenzamide | 0.11 | 395 | 1164 |

| 11c | N-valine-4-fluorobenzamide | 0.12 | 344 | 1000 |

Data synthesized from reference[7]. Ke is the equilibrium dissociation constant; lower values indicate higher binding affinity.

Case Study 2: Tyrosinase Inhibitors

Tyrosinase is the key enzyme in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders. A series of benzoyl and cinnamoyl piperazine amides were evaluated for their ability to inhibit mushroom tyrosinase.[8][9]

The investigation established several SAR trends:

-

Benzoyl vs. Cinnamoyl: In general, benzoyl analogs were slightly more potent than their corresponding cinnamoyl counterparts, suggesting the flexibility of the vinyl group in the cinnamoyl linker was not beneficial for binding.[10]

-

N4-Substitution: A benzyl substituent at the N4 position was shown to be important for activity. Molecular docking studies indicated that this benzyl group engages in important hydrophobic interactions within a pocket adjacent to the enzyme's active site.[8][9]

-

Substituents on the Benzoyl Ring: The substitution pattern on the N1-benzoyl ring was not extensively explored in this series but represents a clear avenue for future optimization.

Quantitative SAR Data for Selected Tyrosinase Inhibitors

| Compound ID (from source) | N1-Group | N4-Substituent | pIC₅₀ (Monophenolase) |

|---|---|---|---|

| 1a | 3,4-Dihydroxybenzoyl | Benzyl | 3.79 |

| 2a | 3,4-Dihydroxybenzoyl | Phenyl | < 3.70 |

| 5b | 4-Hydroxy-3-methoxybenzoyl | Benzyl | 4.99 |

| 5c | 4-Hydroxy-3-methoxybenzoyl | Phenyl | 4.31 |

Data synthesized from references[8][9]. pIC₅₀ is the negative log of the half-maximal inhibitory concentration; higher values indicate higher potency.

Visualizing the Mechanism: GPCR Antagonism

Many piperazine analogs, particularly those targeting opioid or serotonin receptors, function as antagonists at G-protein coupled receptors (GPCRs). The diagram below illustrates the general mechanism of action.

Caption: Mechanism of competitive antagonism at a G-Protein Coupled Receptor (GPCR).

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a fertile ground for drug discovery. The existing literature clearly demonstrates that strategic modifications, particularly at the N4 position, can yield compounds with high potency and selectivity for important therapeutic targets like the kappa opioid receptor and tyrosinase.[7][8]

Future research in this area should focus on:

-

Target Expansion: Screening optimized libraries of these analogs against a broader panel of CNS receptors (e.g., dopamine, other serotonin subtypes) and enzymes.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, a critical step in translating in vitro potency to in vivo efficacy.

-

In-depth SAR of the Benzoyl Moiety: Systematically exploring the effects of various substituents on the N1-benzoyl ring to enhance binding affinity and selectivity.

References

-

Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

-

Dalton Transactions. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Substituted piperazine. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Walayat, K., et al. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. [Link]

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. [Link]

-

ResearchGate. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

-

Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

-

Le, T. P., et al. (2022). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]

-

PubMed. (2005). Benzyl Ether Structure-Activity Relationships in a Series of Ketopiperazine-Based Renin Inhibitors. [Link]

-

Organic Syntheses. (n.d.). 1-Benzylpiperazine Dihydrochloride. Organic Syntheses Procedure. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of (R)-1-Benzoyl-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Proactive Safety

Section 1: Hazard Identification and Risk Assessment

While specific toxicity data for (R)-1-Benzoyl-3-methylpiperazine is limited, a review of related piperazine derivatives, such as 1-benzoylpiperazine and 1-benzylpiperazine, provides a strong basis for a precautionary approach. The primary anticipated hazards are summarized below.

Table 1: Anticipated Hazard Profile of this compound

| Hazard Classification | Anticipated Effects | Rationale based on Analogous Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Piperazine derivatives frequently exhibit moderate acute toxicity. |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | A common characteristic of many piperazine-based compounds. |

| Serious Eye Damage/Irritation | Causes serious, potentially irreversible, eye damage. | The corrosive nature of related amines poses a significant risk to ocular tissue. |

| Neurotoxicity | Potential for neurotoxic effects. | Studies on benzoylpiperazine have shown it can induce oxidative stress, inhibit mitochondrial function, and trigger apoptosis in neuronal cell lines[1]. |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction or asthma-like symptoms. | Sensitization is a known risk with some piperazine derivatives. |

The Causality of Concern: Understanding the Neurotoxic Potential

Recent research into the toxicological profiles of benzoylpiperazine derivatives has provided critical insights that must inform our handling protocols. A comparative study on benzylpiperazine and benzoylpiperazine revealed that both compounds exert neurotoxic effects on dopaminergic human neuroblastoma cells (SH-SY5Y)[1]. The key mechanisms identified were:

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) that can damage cellular components.

-

Mitochondrial Dysfunction: Inhibition of mitochondrial complex-I activity, impairing cellular energy production.

-

Stimulation of Apoptosis: The initiation of programmed cell death.

These findings strongly suggest that the benzoyl moiety, in conjunction with the piperazine ring, contributes to a potential for neurotoxicity. Therefore, minimizing exposure through all routes is of paramount importance.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Primary Engineering Controls